molecular formula C18H28N2O2S B8189578 (1S)-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]

(1S)-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]

Cat. No.: B8189578
M. Wt: 336.5 g/mol
InChI Key: HVFRGQMTNJKAOY-WAIKUNEKSA-N
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Description

(1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a cyclization reaction, often using a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group can be introduced through a sulfinylation reaction, where a sulfinylating agent reacts with the amine group under controlled conditions.

    Methoxylation: The methoxy group can be introduced via an O-methylation reaction, typically using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfinyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

(1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(R)-N-[(1S)-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1-yl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-17(2,3)23(21)20-16-15-11-14(22-4)6-5-13(15)12-18(16)7-9-19-10-8-18/h5-6,11,16,19-20H,7-10,12H2,1-4H3/t16-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFRGQMTNJKAOY-WAIKUNEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1C2=C(CC13CCNCC3)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H]1C2=C(CC13CCNCC3)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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